1-Cyclohexyl-3,3-dimethylbutan-2-one
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Overview
Description
1-Cyclohexyl-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C12H22O. It is a ketone characterized by a cyclohexyl group attached to a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 3,3-dimethylbutan-2-one under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cyclohexylidene-3,3-dimethylbutan-2-one. This process uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired ketone .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
1-Cyclohexyl-3,3-dimethylbutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, its hydrophobic cyclohexyl group can interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Pinacolone (3,3-Dimethylbutan-2-one): Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethyl ketone: Similar but with a different substitution pattern on the ketone.
Uniqueness
1-Cyclohexyl-3,3-dimethylbutan-2-one is unique due to the presence of both a cyclohexyl group and a highly substituted butanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-cyclohexyl-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMNILHGXBTYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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